2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound featuring both imidazole and pyridazine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable molecule in synthetic and pharmaceutical chemistry.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole-containing compounds are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Thioether Formation: The imidazo[1,2-a]pyridine core is then reacted with a thiol derivative of pyridazine, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Imidazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the imidazole or pyridazine rings, potentially leading to hydrogenated derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Imidazo[1,2-a]pyridines: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands in metal-catalyzed reactions.
Biology and Medicine
Antimicrobial Agents: Due to the presence of imidazole and pyridazine rings, which are known for their antimicrobial properties.
Anticancer Research: Potential use in developing new anticancer drugs.
Industry
Pharmaceuticals: As a core structure in drug development.
Agriculture: Potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)benzimidazole
- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)quinoline
Uniqueness
2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to the combination of imidazole, pyridazine, and imidazo[1,2-a]pyridine rings in a single molecule. This structural complexity allows for a broader range of chemical reactivity and biological activity compared to simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-2-7-20-9-12(17-13(20)3-1)10-22-15-5-4-14(18-19-15)21-8-6-16-11-21/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDHILNDCLMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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